molecular formula C7H9N3O B114916 4-Acetamido-3-aminopyridine CAS No. 145255-15-8

4-Acetamido-3-aminopyridine

Cat. No.: B114916
CAS No.: 145255-15-8
M. Wt: 151.17 g/mol
InChI Key: NAAZXRDKBDXLMS-UHFFFAOYSA-N
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Description

4-Acetamido-3-aminopyridine is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N-(3-aminopyridin-4-yl)acetamide, also known as 4-Acetamido-3-aminopyridine or Acetamide, N-(3-amino-4-pyridinyl)-, is the Hepatocyte growth factor receptor . This receptor plays a crucial role in regulating cell growth, cell motility, morphogenesis, and tissue regeneration.

Mode of Action

N-(3-aminopyridin-4-yl)acetamide works by blocking potassium channel efflux in nerve terminals, which results in an increase in the duration of the action potential . This allows calcium channels to remain open for a longer time, leading to a greater release of acetylcholine . This increased acetylcholine release stimulates muscle at the end plate .

Biochemical Pathways

The compound affects the neurotransmission pathway by increasing the impulse conduction through demyelinated axons and the neurotransmitter release at the neuromuscular junction . It also promotes calcium influx through potential-sensitive calcium channels .

Pharmacokinetics

N-(3-aminopyridin-4-yl)acetamide is quickly and almost completely absorbed from the gut, with a bioavailability of 93–100% . Maximum concentrations in blood plasma are reached after 0.6 (±0.25) hours when taken without food, or after 1.3 (±0.9) hours after a meal . The compound is primarily cleared from the plasma via metabolism by N-acetylation .

Result of Action

The result of the compound’s action is an improvement in the symptoms of Lambert–Eaton myasthenic syndrome (LEMS) , a rare auto-immune disorder of the neuromuscular junction . By increasing the neurotransmitter release at the neuromuscular junction, N-(3-aminopyridin-4-yl)acetamide reduces the main symptoms of multiple sclerosis .

Action Environment

The action, efficacy, and stability of N-(3-aminopyridin-4-yl)acetamide can be influenced by various environmental factors. For instance, the compound’s absorption rate and bioavailability can be affected by food intake . Genetic differences in N-acetyl-transferase (NAT) enzymes also impact the pharmacokinetics and systemic exposure to the compound .

Properties

IUPAC Name

N-(3-aminopyridin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5(11)10-7-2-3-9-4-6(7)8/h2-4H,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAZXRDKBDXLMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444262
Record name 4-Acetamido-3-aminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145255-15-8
Record name N-(3-Amino-4-pyridinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145255-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetamido-3-aminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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